propan-2-yl N-(4-bromophenyl)carbamate
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Overview
Description
Propan-2-yl N-(4-bromophenyl)carbamate: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carbamate group attached to a bromophenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl N-(4-bromophenyl)carbamate typically involves the reaction of isopropyl chloroformate with 4-bromoaniline. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Propan-2-yl N-(4-bromophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide
Major Products:
- Substituted derivatives of the original compound.
- N-oxides or amines from oxidation and reduction reactions.
- Corresponding amine and carbon dioxide from hydrolysis .
Scientific Research Applications
Propan-2-yl N-(4-bromophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of propan-2-yl N-(4-bromophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme function and developing enzyme inhibitors .
Comparison with Similar Compounds
- Phenyl N-(propan-2-yl)carbamate
- Ethyl N-(4-propan-2-ylphenyl)carbamate
- Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate
Comparison: Propan-2-yl N-(4-bromophenyl)carbamate is unique due to the presence of the bromine atom on the phenyl ring, which imparts distinct reactivity and biological activity.
Properties
CAS No. |
40427-42-7 |
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Molecular Formula |
C10H12BrNO2 |
Molecular Weight |
258.11 g/mol |
IUPAC Name |
propan-2-yl N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C10H12BrNO2/c1-7(2)14-10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) |
InChI Key |
MGPOTYUNIPGUIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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